molecular formula C8H5BrF3NO2 B12435440 Methyl 4-bromo-5-(trifluoromethyl)picolinate

Methyl 4-bromo-5-(trifluoromethyl)picolinate

Cat. No.: B12435440
M. Wt: 284.03 g/mol
InChI Key: HSOXEHYTUSCSGU-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-(trifluoromethyl)picolinate is a halogenated and fluorinated derivative of methyl picolinate. The compound features a pyridine ring substituted with a bromine atom at position 4 and a trifluoromethyl (-CF₃) group at position 5, esterified at the 2-carboxyl position.

Properties

Molecular Formula

C8H5BrF3NO2

Molecular Weight

284.03 g/mol

IUPAC Name

methyl 4-bromo-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)6-2-5(9)4(3-13-6)8(10,11)12/h2-3H,1H3

InChI Key

HSOXEHYTUSCSGU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-(trifluoromethyl)picolinate typically involves the bromination and trifluoromethylation of picolinic acid derivatives. One common method includes the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst such as copper(I) iodide (CuI).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, optimized for yield and purity. These processes often utilize continuous flow reactors to ensure consistent reaction conditions and efficient production.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under mild conditions to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, although specific conditions depend on the desired product.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted picolinates can be formed.

    Oxidation Products: Oxidation can lead to the formation of picolinic acid derivatives with altered functional groups.

Scientific Research Applications

Methyl 4-bromo-5-(trifluoromethyl)picolinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-bromo-5-(trifluoromethyl)picolinate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares Methyl 4-bromo-5-(trifluoromethyl)picolinate with key structural analogs, highlighting substituent positions, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Applications
This compound Br (4), -CF₃ (5) C₈H₅BrF₃NO₂ 284.03* Not provided Pharma intermediates, cross-coupling
Methyl 5-(trifluoromethyl)picolinate -CF₃ (5) C₈H₆F₃NO₂ 205.13 Not provided Ligand synthesis, coordination chemistry
Methyl 4-bromo-5-methylpicolinate Br (4), -CH₃ (5) C₈H₈BrNO₂ 244.06 1256813-52-1 Pharmaceutical intermediates, pesticides
Methyl 5-bromo-3-(trifluoromethyl)picolinate Br (5), -CF₃ (3) C₈H₅BrF₃NO₂ 284.03 1214328-84-3 Research chemicals, synthetic chemistry
Methyl 5-bromo-3-methylpicolinate Br (5), -CH₃ (3) C₈H₈BrNO₂ 228.06 213771-32-5 Medicinal chemistry, R&D reagents

*Calculated based on molecular formula.

Key Observations:

Substituent Position and Reactivity: The 4-bromo-5-CF₃ substitution in the target compound creates distinct electronic effects. In contrast, Methyl 5-bromo-3-CF₃-picolinate (Br at 5, -CF₃ at 3) may exhibit different reactivity due to altered steric and electronic environments.

The absence of bromine in Methyl 5-(trifluoromethyl)picolinate limits its utility in metal-catalyzed cross-coupling reactions, which rely on halogens as leaving groups.

Physicochemical Properties: Molecular Weight: Trifluoromethyl analogs (e.g., CAS 1214328-84-3 ) share the same molecular weight as the target compound but differ in substituent placement.

Toxicity and Handling

  • The addition of bromine and -CF₃ likely necessitates stricter handling protocols (e.g., inert atmosphere storage, as seen in ).

Biological Activity

Methyl 4-bromo-5-(trifluoromethyl)picolinate is an organic compound belonging to the pyridinecarboxylate family, notable for its unique structural features and potential biological activities. This compound has garnered attention in scientific research due to its promising applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrF3NC_8H_6BrF_3N with a molecular weight of approximately 295.04 g/mol. Its structure includes a bromine atom at the 4-position and a trifluoromethyl group at the 5-position of the picolinate ring, which enhances its lipophilicity and metabolic stability, making it a candidate for drug development.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The trifluoromethyl group is particularly significant as it can influence enzyme activity and cellular pathways, potentially leading to anti-inflammatory and anticancer effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. These derivatives have been shown to inhibit the growth of various bacteria and fungi, making them suitable candidates for the development of new antimicrobial agents.

Anticancer Activity

Significant studies have focused on the anticancer properties of this compound. In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines, including pancreatic carcinoma cells (BxPC-3 and Panc-1). The IC50 values reported for these cell lines are approximately 0.051 µM and 0.066 µM, respectively, indicating strong cytotoxicity compared to normal human lung fibroblasts (WI38) with an IC50 of 0.36 µM .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)
BxPC-30.051
Panc-10.066
WI38 (Normal)0.36

These findings suggest that this compound may exert its anticancer effects through mechanisms such as DNA intercalation or modulation of signaling pathways involved in cell proliferation .

Case Studies

  • Study on Pancreatic Cancer Cells : A study conducted on pancreatic cancer cell lines demonstrated that exposure to this compound resulted in significant reductions in cell viability after just 24 hours, indicating rapid action against malignant cells .
  • Comparison with Reference Compounds : In comparative studies with established chemotherapeutics like Doxorubicin (DOX), this compound showed higher anticancer potency, highlighting its potential as a more effective therapeutic agent .

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